(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with two tert-butyldimethylsilyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine typically involves the protection of hydroxyl groups on a pyrrolidine ring using tert-butyldimethylsilyl chloride in the presence of a base such as sodium hydride or potassium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether groups. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for larger volumes, ensuring consistent quality and yield, and implementing purification techniques suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the pyrrolidine ring or the silyl ether groups.
Substitution: Nucleophilic substitution reactions can replace the silyl ether groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield hydroxylated derivatives, while reduction with LiAlH4 can produce deprotected pyrrolidine derivatives .
Scientific Research Applications
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound’s unique properties make it useful in materials science, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of (3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine involves its interaction with molecular targets such as enzymes or receptors. The compound’s silyl ether groups can be cleaved under specific conditions, releasing the active pyrrolidine moiety, which can then interact with biological targets. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
(tert-Butyldimethylsilyloxy)acetaldehyde: A related compound with similar silyl ether groups but different core structure.
tert-Butyldimethylsilyl chloride: A reagent used in the synthesis of silyl-protected compounds.
tert-Butyldimethylsilanol: Another silyl-protected compound with different functional groups.
Uniqueness
(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine is unique due to its specific stereochemistry and the presence of two silyl ether groups, which provide stability and protection to the pyrrolidine ring. This makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Properties
CAS No. |
138228-47-4 |
---|---|
Molecular Formula |
C16H37NO2Si2 |
Molecular Weight |
331.64 g/mol |
IUPAC Name |
tert-butyl-[4-[tert-butyl(dimethyl)silyl]oxypyrrolidin-3-yl]oxy-dimethylsilane |
InChI |
InChI=1S/C16H37NO2Si2/c1-15(2,3)20(7,8)18-13-11-17-12-14(13)19-21(9,10)16(4,5)6/h13-14,17H,11-12H2,1-10H3 |
InChI Key |
KGWDAGKEVSFIBY-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CNCC1O[Si](C)(C)C(C)(C)C |
Synonyms |
(3S,4S)-3,4-BIS[[(1,1-DIMETHYLETHYL)DIMETHYLSILYL]OXY]PYRROLIDINE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.